3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H4BrCl2N3 and its molecular weight is 280.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
- Catalano et al. (2015) discovered an intermediate that allows for direct sequential functionalization of a pyrazolo[1,5-a]pyrimidine scaffold, offering an improvement in synthesizing derivatives with unique substituents (Catalano et al., 2015).
2. Regioselective Synthesis and Bromination
- Martins et al. (2009) investigated the regioselective synthesis and bromination of halomethylated pyrazolo[1,5-a]pyrimidines, providing a pathway for synthesizing various substituted derivatives (Martins et al., 2009).
3. Efficient Synthesis of Disubstituted Derivatives
- Jismy et al. (2020) reported an efficient method for synthesizing various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, highlighting their application in creating compounds with diverse substitutions (Jismy et al., 2020).
4. Crystal Packing Studies
- Frizzo et al. (2011) and (2009) conducted studies on the crystal packing of pyrazolo[1,5-a]pyrimidines, providing insights into the influence of bulky and halogen substituents on their crystalline structures (Frizzo et al., 2011), (Frizzo et al., 2009).
5. Synthesis of Novel Compounds for Biological Applications
- Abdel‐Latif et al. (2019) utilized a precursor for constructing new polyheterocyclic ring systems, potentially with antibacterial properties (Abdel‐Latif et al., 2019).
6. Efficient Synthesis Method for Disubstituted Pyrazolo[1,5-a]pyrimidines
- Jismy et al. (2017) reported a method for synthesizing 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, a compound known for its wide range of biological activities (Jismy et al., 2017).
7. Synthesis of Water-Soluble Derivatives with Antibacterial Activity
- He et al. (2020) synthesized novel water-soluble derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their interactions with plasma proteins, indicating potential antibacterial applications (He et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The pyrazolo[1,5-a]pyrimidine scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . This interaction results in the inhibition of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase . This leads to a significant alteration in cell cycle progression .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Properties
IUPAC Name |
3-bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c8-5-3-11-13-6(10)1-4(2-9)12-7(5)13/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCDOUAOOFOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.